molecular formula C21H24BrNO2 B13123947 (9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate CAS No. 359869-55-9

(9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate

Cat. No.: B13123947
CAS No.: 359869-55-9
M. Wt: 402.3 g/mol
InChI Key: DFAWPVRAFAMVAQ-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate is a chemical compound with the molecular formula C21H24BrNO2 and a molecular weight of 402.32 g/mol . This compound is characterized by the presence of a fluorenyl group, a bromohexyl chain, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 6-bromohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The major products are the corresponding amine and fluorenylmethanol.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate involves its interaction with specific molecular targets. The bromohexyl chain can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. The fluorenyl group can interact with aromatic systems, and the carbamate group can undergo hydrolysis, releasing the corresponding amine and alcohol. These interactions and reactions are mediated by various molecular pathways and enzymes.

Comparison with Similar Compounds

(9H-Fluoren-9-yl)methyl (6-bromohexyl)carbamate can be compared with other similar compounds, such as:

    (9H-Fluoren-9-yl)methyl (6-chlorohexyl)carbamate: Similar structure but with a chloro group instead of a bromo group.

    (9H-Fluoren-9-yl)methyl (6-iodohexyl)carbamate: Similar structure but with an iodo group instead of a bromo group.

    (9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate: Similar structure but with a hydroxy group instead of a bromo group.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromo group, which makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

359869-55-9

Molecular Formula

C21H24BrNO2

Molecular Weight

402.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-bromohexyl)carbamate

InChI

InChI=1S/C21H24BrNO2/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15H2,(H,23,24)

InChI Key

DFAWPVRAFAMVAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCBr

Origin of Product

United States

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